8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a 2-chloro-4-fluorobenzoyl group at position 8 and a 2-phenoxyethyl substituent at position 2. This compound belongs to a class of spirocyclic derivatives known for their modulation of central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors, due to structural similarities with pharmacologically active spiro compounds like MDL 100,907 (a potent 5-HT2A antagonist) . The chloro and fluoro substituents on the benzoyl moiety enhance lipophilicity and receptor-binding affinity, while the phenoxyethyl group may influence pharmacokinetic properties such as oral bioavailability and metabolic stability .
Properties
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c23-18-14-15(24)6-7-17(18)19(28)26-10-8-22(9-11-26)20(29)27(21(30)25-22)12-13-31-16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHZMFJIFGQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the spirocyclic core and aromatic moieties. Key comparisons include:
Key Research Findings
- In Vitro Studies: Spirocyclic analogues with chloro/fluoro substituents show nanomolar potency in 5-HT2A binding assays, comparable to MDL 100,907 .
- In Vivo Efficacy: Compounds with phenoxyethyl groups exhibit favorable CNS safety profiles in rodent models, with minimal α1-adrenergic or D2 antagonism at therapeutic doses .
- Thermodynamic Solubility : The target compound’s solubility in aqueous buffers (e.g., 0.9% NaCl) is likely lower than hydrophilic derivatives (e.g., 8-(2-ethoxyethyl) analogues ) but sufficient for preclinical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
